molecular formula C12H17BrN2O2S B1525904 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine CAS No. 1183118-31-1

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

Cat. No.: B1525904
CAS No.: 1183118-31-1
M. Wt: 333.25 g/mol
InChI Key: BMMOHRXAXAIJLK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While specific NMR data for this compound are unavailable, extrapolation from analogous piperazine derivatives (e.g., 1-[(3-bromophenyl)sulfonyl]-4-methylpiperazine [CAS 486422-19-9]) and homopiperazine chemistry suggests:

  • ¹H NMR :
    • Aromatic protons : Peaks at δ 7.4–7.8 ppm (downfield-shifted due to electron-withdrawing sulfonyl and bromine groups).
    • Homopiperazine ring : Multiplets at δ 1.5–2.0 ppm (methyl-substituted ring protons) and δ 3.5–4.0 ppm (N-adjacent protons).
    • Methyl group : Singlet at δ 2.2–2.5 ppm.
  • ¹³C NMR :
    • Sulfonyl carbons : Peaks at δ ~120–130 ppm (aromatic carbons) and δ ~150 ppm (sulfonated carbon).
    • Homopiperazine carbons : δ 25–35 ppm (methyl) and δ 50–60 ppm (N-adjacent carbons).

High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS analysis would confirm the molecular ion at m/z 378.4 [M]⁺ , with fragmentation patterns consistent with:

  • Loss of SO₂ (m/z 378.4 → 306.4).
  • Cleavage of the sulfonyl group to yield homopiperazine (m/z 306.4) and 3-bromobenzenesulfinic acid (m/z 178.0).

Infrared (IR) Absorption Characteristics

Key IR absorption bands would include:

Functional Group Wavenumber (cm⁻¹)
S=O (symmetric/asymmetric) 1300–1350, 1100–1150
C–Br 500–600
C–N (homopiperazine) 1250–1300
C–H (aromatic) 3000–3100

Crystallographic Data and Conformational Analysis

No crystallographic data are available for this compound. However, homopiperazine derivatives typically adopt a chair-like conformation due to the larger ring size, enabling greater flexibility compared to piperazine. The sulfonyl group’s electron-withdrawing effect may stabilize specific conformations, influencing steric interactions and potential hydrogen-bonding networks.

Comparative Analysis with Isomeric Derivatives

Key Structural and Functional Differences

Feature This compound 1-[(3-Bromobenzene)sulfonyl]-4-methylpiperazine (CAS 486422-19-9)
Ring Size 7-membered (homopiperazine) 6-membered (piperazine)
Conformational Flexibility Higher (chair-like) Lower (boat/chair equilibrium)
Biological Activity Hypothetical (unstudied) Documented in medicinal chemistry (e.g., kinase inhibitors)
Synthetic Routes Likely via sulfonylation of homopiperazine intermediates Well-established via piperazine sulfonylation

Properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMOHRXAXAIJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Methylhomopiperazine with 3-Bromobenzenesulfonyl Chloride

Reaction Scheme:

$$
\text{4-methylhomopiperazine} + \text{3-bromobenzenesulfonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$

Typical Conditions:

  • Reagents:
    • 4-methylhomopiperazine (nucleophile)
    • 3-bromobenzenesulfonyl chloride (electrophile)
    • Base such as triethylamine (TEA) or sodium carbonate to neutralize HCl formed
  • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
  • Temperature: 0 °C to room temperature
  • Reaction Time: 1–24 hours depending on scale and conditions

Mechanistic Notes:
The sulfonyl chloride reacts with the secondary amine nitrogen of 4-methylhomopiperazine through nucleophilic substitution, forming the sulfonamide linkage and releasing HCl, which is scavenged by the base.

Workup:

  • Quenching with water
  • Extraction with organic solvents
  • Purification by column chromatography or recrystallization

Yields: Typically moderate to high (60-85%) depending on purity of reagents and reaction conditions.

Alternative Routes via Coupling Reactions

While direct sulfonylation is the most straightforward method, literature reports related to similar compounds suggest alternative synthetic approaches involving:

  • Suzuki Coupling for arylation of piperazine derivatives, followed by sulfonylation steps.
  • Peptide Coupling Agents such as HCTU or HOBt used for coupling sulfonylated benzaldehyde intermediates with piperazine rings.

These methods are more complex and often used for synthesizing analogs or intermediates in drug discovery programs.

Example Preparation Procedure (Adapted from Related Piperazine Sulfonylation)

Step Reagents & Conditions Description Yield & Notes
1 4-methylhomopiperazine (1 equiv), 3-bromobenzenesulfonyl chloride (1.1 equiv), triethylamine (2 equiv), DCM, 0 °C to RT Slowly add sulfonyl chloride to amine/base solution under stirring; maintain low temperature initially to control exotherm Reaction completes in 2-4 h; monitored by TLC
2 Quench with water, extract with DCM Separate organic layer, wash with brine and dry over MgSO4
3 Concentrate under reduced pressure Crude product obtained
4 Purify by silica gel chromatography (eluent: ethyl acetate/hexane) Obtain pure this compound Yield: 70-80%

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Direct Sulfonylation 4-methylhomopiperazine, 3-bromobenzenesulfonyl chloride Triethylamine, DCM 0 °C to RT, 2-4 h 70-80 Straightforward, high yield Requires sulfonyl chloride, moisture sensitive
Suzuki Coupling + Sulfonylation Piperazine derivative, arylboronic acid Pd catalyst, base, toluene, sulfonyl chloride 60-100 °C, 24-48 h 60-78 (for related compounds) Allows structural diversity Multi-step, longer reaction time
Peptide Coupling with Sulfonylated Aldehydes Sulfonylated benzaldehyde, piperazine HCTU, HOBt, DIPEA RT, several hours Variable Useful for analog synthesis More complex, costly reagents

Research Findings and Notes

  • The direct sulfonylation method is the most commonly employed and efficient for synthesizing this compound, providing good yields and purity.
  • The Suzuki coupling technique is reported for related piperazine derivatives and may be adapted to introduce the 3-bromophenyl moiety before sulfonylation, but this involves palladium catalysts and longer reaction times.
  • Use of peptide coupling reagents (e.g., HCTU, HOBt) is documented in the synthesis of benzaldehyde intermediates bearing sulfonyl groups, which can then be coupled to piperazine rings to form sulfonamide products. This method is more suited for complex analog synthesis in medicinal chemistry research.
  • Reaction monitoring by TLC and purification by chromatography are standard practices to ensure product quality.
  • The sulfonylation reaction is sensitive to moisture and requires anhydrous conditions and inert atmosphere (argon or nitrogen) to prevent hydrolysis of sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can produce amines or amides as major products.

  • Substitution: Substitution reactions can result in the formation of various substituted homopiperazine derivatives.

Scientific Research Applications

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, while the homopiperazine ring can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Core Structure Variations: Homopiperazine vs. Piperazine

The homopiperazine core distinguishes this compound from most analogues, which typically feature a six-membered piperazine ring. For example:

  • 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine (CAS: 837-12-7) shares the sulfonyl and methyl substituents but employs a piperazine backbone.
  • 1-(4-Bromophenyl)-4-methylpiperazine (CAS: 130307-08-3) lacks the sulfonyl group entirely, highlighting the critical role of sulfonamide moieties in electrostatic interactions .

Key Insight : Homopiperazine derivatives may exhibit improved metabolic stability or altered receptor affinity due to increased ring size and flexibility .

Substituent Position and Halogen Effects

The 3-bromophenylsulfonyl group in the target compound contrasts with analogues bearing substituents at the 4-position on the benzene ring:

  • 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine (CAS: 1240287-96-0) introduces a methyl group at the 4-position of the bromophenyl ring, which may enhance lipophilicity and steric hindrance compared to the target compound .
  • 1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine (CAS: 334501-24-5) replaces the methyl group on the nitrogen with a p-tolyl (4-methylphenyl) group, demonstrating how aromatic substituents can modulate cytotoxicity .

Electronic and Steric Impact : The 3-bromo substitution likely reduces steric clash in planar binding pockets compared to 4-bromo analogues, while the electron-withdrawing bromine may influence sulfonyl group reactivity .

Sulfonamide vs. Alternative Functional Groups

Replacement of the sulfonyl group with other functionalities alters biological activity:

  • 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (CAS: 441743-43-7) substitutes the bromophenylsulfonyl group with a chlorobenzyl moiety. Chlorine’s smaller atomic radius and lower lipophilicity may reduce target affinity compared to bromine .
  • Benzhydrylpiperazine sulfonamides (e.g., from ) demonstrate that sulfonamide derivatives exhibit variable growth inhibition (GI₅₀) in cancer cells, whereas benzamide analogues show consistently high cytotoxicity. This suggests sulfonyl groups may confer target selectivity over potency .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Substituents Biological Activity Reference
1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine Homopiperazine 3-Bromophenylsulfonyl, N-methyl Molecular building block
1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine Piperazine 4-Bromophenylsulfonyl, N-methyl Not reported
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine Piperazine 3-Chlorobenzyl, 4-methylphenylsulfonyl Not reported
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine Piperazine 3-Bromo-4-methylphenylsulfonyl, N-methyl Not reported
Benzhydrylpiperazine sulfonamides Piperazine Varied benzhydryl, sulfonyl Variable GI₅₀ in cancer cells

Table 2: Impact of Substituent Position on Activity

Substituent Position Example Compound Key Property
3-Bromo Target compound Reduced steric hindrance, moderate lipophilicity
4-Bromo 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine Increased steric bulk, higher lipophilicity
4-Methylphenyl 1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine Enhanced aromatic interactions

Biological Activity

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H17_{17}BrN2_2O2_2S, with a molecular weight of approximately 333.25 g/mol. The compound consists of a bromobenzene sulfonyl group attached to a 4-methylhomopiperazine moiety. This structure is significant as it combines both aromatic and heterocyclic components, which can influence its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups, like this compound, exhibit notable antibacterial and antifungal properties. Sulfonamide derivatives have been shown to be effective against various bacterial strains, suggesting that this compound may hold similar potential. The sulfonyl group facilitates nucleophilic substitutions, enhancing the compound's reactivity in biological systems.

Anticancer Activity

The compound's structural characteristics may also confer anticancer properties. Studies on related sulfonamide compounds reveal their effectiveness as DNA-binding agents, which could be leveraged in cancer therapy. The interaction of the sulfonyl group with biological targets may inhibit tumor growth or promote apoptosis in cancer cells.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The bromophenylsulfonyl group can interact with enzymes, potentially inhibiting their activity. This interaction may disrupt metabolic pathways essential for cell survival or proliferation.
  • Receptor Modulation : The piperazine ring can interact with various receptors in the body, modulating their function and influencing physiological responses.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylhomopiperazine with 3-bromobenzenesulfonyl chloride. This method allows for the introduction of the sulfonyl group onto the nitrogen atom of the homopiperazine, resulting in the desired compound. Electrophilic aromatic substitution reactions may also be utilized to modify the bromobenzene moiety post-synthesis.

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds reveals that those containing piperazine structures often exhibit varying degrees of cytotoxicity and antimicrobial activity. For instance:

Compound NameBiological ActivityIC50 (µM)
This compoundAntibacterial, AnticancerNot yet determined
1-(4-Bromophenylsulfonyl)-4-methylpiperazineAntimicrobialIC50 = 50 µM
Lunatin 1 (peptide from scorpion venom)Antitumor (HL60, MCF7)MIC = 5 µM

This table illustrates that while direct data on IC50 values for this compound is limited, its structural analogs show promising biological activities that warrant further investigation .

Case Study: Sulfonamide Derivatives

A study focusing on sulfonamide derivatives demonstrated their effectiveness against resistant bacterial strains. The findings suggest that modifications to the sulfonamide structure can enhance antibacterial potency. This context supports the exploration of this compound as a potential candidate for developing new antimicrobial agents .

Q & A

Q. What methodologies optimize pharmacokinetic (PK) properties?

  • Answer : Strategies include:
  • PAMPA assays : Target logP 2–3 for membrane permeability.
  • Deuteration : Stabilize metabolically vulnerable sites (identified via LC-MS/MS).
  • Prodrugs : Esterify polar groups to enhance oral bioavailability. Monitor plasma protein binding via equilibrium dialysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine
Reactant of Route 2
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1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

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